5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
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Overview
Description
5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one is a heterocyclic compound that features a bromine atom, a methoxyphenyl group, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one typically involves the bromination of 1-(2-methoxyphenyl)pyrimidin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is useful in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or electronic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxyphenyl group can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(2-methoxyphenyl)pyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
5-Fluoro-1-(2-methoxyphenyl)pyrimidin-2(1H)-one: Contains a fluorine atom instead of bromine.
1-(2-Methoxyphenyl)pyrimidin-2(1H)-one: Lacks the halogen substituent.
Uniqueness
The presence of the bromine atom in 5-Bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one can impart unique reactivity and properties compared to its chloro, fluoro, and unsubstituted analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
5-bromo-1-(2-methoxyphenyl)pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-5-3-2-4-9(10)14-7-8(12)6-13-11(14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQXGMKTIGDCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=NC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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